

# Application Notes and Protocols for High-Throughput Screening with M2698

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## Compound of Interest

Compound Name:	M2698
CAS No.:	1379545-95-5
Cat. No.:	B608790

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## Introduction

**M2698** (also known as MSC2363318A) is a potent, orally active, and ATP-competitive dual inhibitor of p70S6 Kinase (p70S6K) and Akt (also known as Protein Kinase B).[1][2][3] It demonstrates high potency with IC50 values of 1 nM for p70S6K, Akt1, and Akt3.[1][2][3]

**M2698** targets the PI3K/Akt/mTOR (PAM) signaling pathway, which is frequently dysregulated in various human cancers.[2][4] A key feature of **M2698** is its ability to overcome the compensatory feedback loop that leads to Akt activation, a common limitation of other PAM pathway inhibitors like mTORC1 rapalogs.[4][5] Furthermore, **M2698** can cross the blood-brain barrier, making it a promising candidate for treating cancers involving the central nervous system.[1][4]

These application notes provide a comprehensive overview of **M2698**'s activity and detailed protocols for its use in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of the PI3K/Akt/mTOR pathway.

## M2698: Summary of In Vitro and In Vivo Activity

The following tables summarize the quantitative data on **M2698**'s inhibitory activity from various studies.

Table 1: In Vitro Kinase and Cell-Based Inhibitory Activity of **M2698**

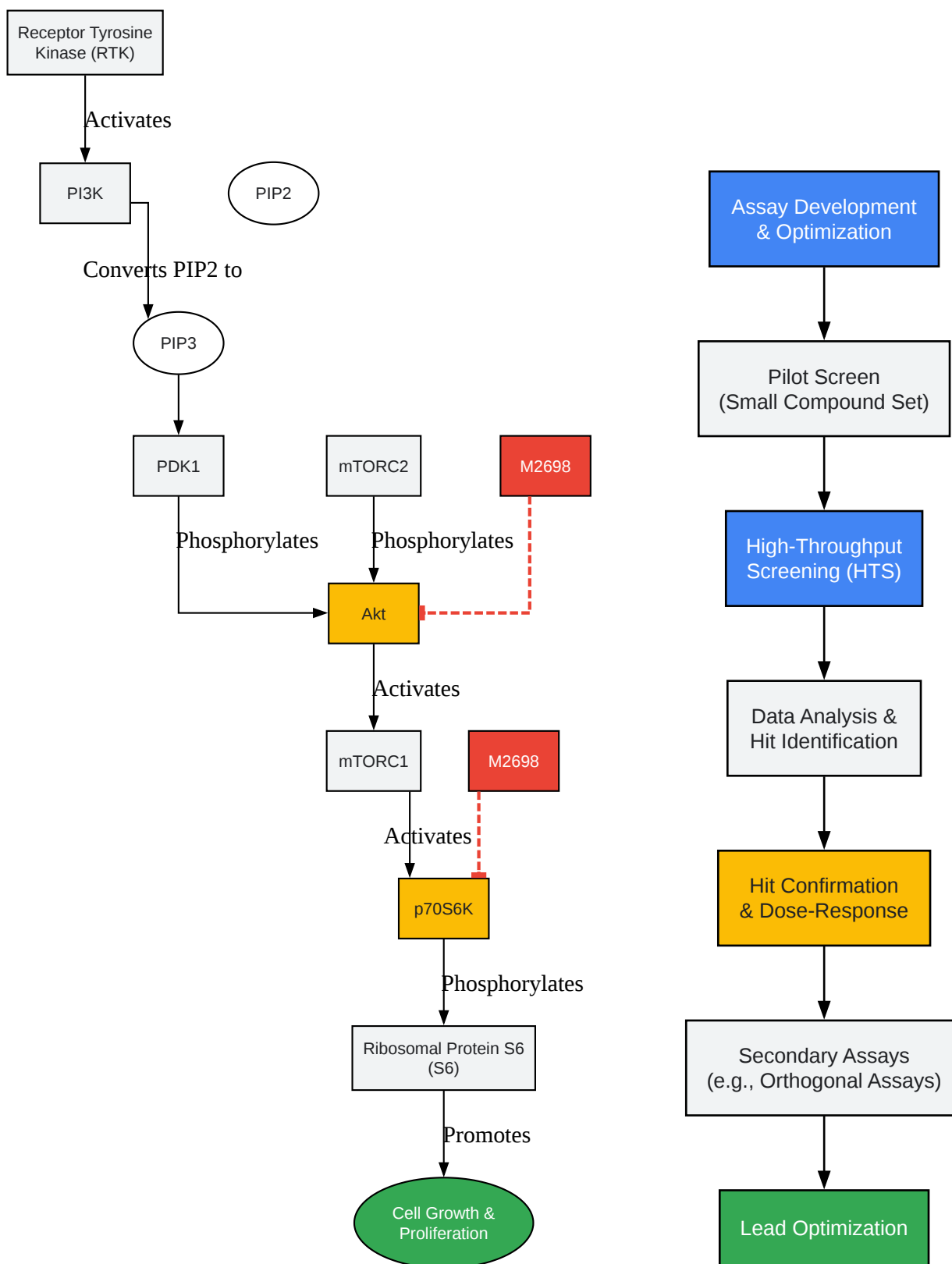
Target/Assay	IC50	Cell Line (for cell-based assays)	Reference
p70S6K	1 nM	N/A (Biochemical Assay)	[1][3][4]
Akt1	1 nM	N/A (Biochemical Assay)	[1][3][4]
Akt3	1 nM	N/A (Biochemical Assay)	[1][3][4]
pGSK3β (indirect)	17 nM	MDA-MB-468	[4]
pS6 (indirect)	15 nM	In vivo model	[1]

Table 2: Anti-proliferative Activity of **M2698** in Breast Cancer Cell Lines

Cell Line	IC50 (μM)	Receptor Status	Reference
MDA-MB-468	0.3 - 1.1 (range)	Triple-Negative	[4]
MDA-MB-453	0.3 - 1.1 (range)	Her2-expressing	[4]
JIMT-1	0.3 - 1.1 (range)	Her2-expressing	[4]
HCC1419	Not specified	Not specified	[4]
General Breast Cancer Lines	0.02 - 8.5 (range)	Various	[1][2]

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by **M2698** and a general workflow for a high-throughput screening campaign.



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## References

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- [3. Sulforhodamine B \(SRB\) Assay Protocol - Creative Bioarray | Creative Bioarray \[creative-bioarray.com\]](#)
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